molecular formula C12H16N2O B15057764 1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B15057764
M. Wt: 204.27 g/mol
InChI Key: ONKJTTOMVVIQDV-UHFFFAOYSA-N
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Description

1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is a compound that features a pyrrolidine ring and a methylpyridine moietyThe pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Preparation Methods

The synthesis of 1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyridine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as amination and cyclization . Industrial production methods may involve optimizing these reactions to increase yield and purity, often using advanced techniques and equipment.

Chemical Reactions Analysis

1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their ability to interact with specific biological targets. The pyrrolidine ring’s unique properties, such as its non-planarity and stereogenicity, make it a valuable scaffold for drug design . Additionally, this compound is used in the development of new materials and catalysts in the industry .

Mechanism of Action

The mechanism of action of 1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enantioselective proteins, leading to different biological effects depending on the spatial orientation of substituents. This interaction can modulate various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their substituents and overall structure. The unique combination of the pyrrolidine ring and the methylpyridine moiety in this compound provides distinct properties that can be advantageous in specific applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-[2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H16N2O/c1-9-8-11(5-6-13-9)12-4-3-7-14(12)10(2)15/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

ONKJTTOMVVIQDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCN2C(=O)C

Origin of Product

United States

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